Glidobactin G

Description

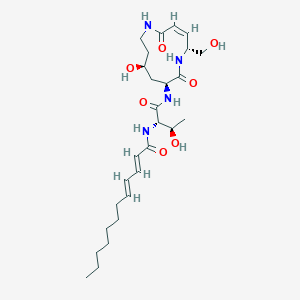

Structure

3D Structure

Properties

CAS No. |

119259-71-1 |

|---|---|

Molecular Formula |

C27H44N4O7 |

Molecular Weight |

536.7 g/mol |

IUPAC Name |

(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5R,8S,10S)-10-hydroxy-5-(hydroxymethyl)-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |

InChI |

InChI=1S/C27H44N4O7/c1-3-4-5-6-7-8-9-10-11-12-24(36)31-25(19(2)33)27(38)30-22-17-21(34)15-16-28-23(35)14-13-20(18-32)29-26(22)37/h9-14,19-22,25,32-34H,3-8,15-18H2,1-2H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b10-9+,12-11+,14-13-/t19-,20-,21+,22+,25+/m1/s1 |

InChI Key |

IHONJNBUCZLUOS-FIGNABQDSA-N |

SMILES |

CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)CO)O |

Isomeric SMILES |

CCCCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)CO)O |

Canonical SMILES |

CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)CO)O |

Synonyms |

glidobactin G |

Origin of Product |

United States |

Molecular Mechanism of Action and Cellular Targets of Glidobactin G and Glidobactin Like Compounds

Eukaryotic 20S Proteasome Inhibition by Glidobactins

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system and is composed of four stacked rings (α7β7β7α7). researchgate.netpnas.org The proteolytic activity resides within the two inner β-rings, which contain three distinct catalytic subunits: β1 (caspase-like or C-L), β2 (trypsin-like or T-L), and β5 (chymotrypsin-like or ChT-L). iiarjournals.orgresearchgate.net Glidobactins exert their inhibitory effect by directly interacting with these catalytic subunits. researchgate.netresearchgate.net

Glidobactin-like compounds are potent inhibitors of the 20S proteasome, often exhibiting activity in the nanomolar range. pnas.orgrsc.org Kinetic studies have revealed that different glidobactin analogues possess varying degrees of potency. Glidobactin A, for example, was identified as a nanomolar inhibitor of the chymotrypsin-like (ChT-L) site of the 20S proteasome with a Kᵢ value of 49 ± 5.4 nM. pnas.orgrsc.org It is considered a more potent inhibitor than the related compound, Syringolin A, for both chymotryptic and tryptic activities. pnas.org

Glidobactin C has demonstrated exceptional potency, with a unique profile of co-inhibiting both the β2 and β5 subunits of the human constitutive proteasome with IC₅₀ values in the single-digit nanomolar range. acs.orgnih.gov Specifically, its inhibitory activity against the ChT-L and T-L sites of the human constitutive proteasome was measured with IC₅₀ values of 2.9 ± 2.2 nM and 2.4 ± 2.8 nM, respectively. rsc.org This potent activity renders it a subject of significant interest for its potential in live-cell proteasome inhibition. acs.orgnih.gov

| Compound | Target Subunit(s) | Potency (Human 20S Proteasome) | Reference |

| Glidobactin A | ChT-L (β5) | Kᵢ: 49 ± 5.4 nM | pnas.orgrsc.org |

| T-L (β2) | Kᵢ: 2000 ± 600 nM | rsc.org | |

| Glidobactin C | ChT-L (β5) | IC₅₀: 2.9 ± 2.2 nM | rsc.org |

| T-L (β2) | IC₅₀: 2.4 ± 2.8 nM | rsc.org | |

| ChT-L (β5i) | IC₅₀: 7.1 ± 5.3 nM | rsc.org | |

| T-L (β2i) | IC₅₀: 2.5 ± 2.0 nM | rsc.org |

This table presents a summary of the inhibitory potency of Glidobactin A and C against human proteasome subunits. Data is compiled from kinetic studies.

The glidobactin family exhibits distinct selectivity for the different catalytic subunits of the proteasome. Structural and kinetic analyses show that glidobactins primarily inhibit the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) subunits. researchgate.netnih.gov In contrast, the caspase-like (β1) subunit is generally not affected by these compounds. pnas.orgnih.gov

Crystal structure analysis of Glidobactin A in complex with the yeast proteasome confirmed that it occupies the active site clefts of the chymotryptic (β5) and tryptic (β2) subunits, but not the caspase-like (β1) subunit. pnas.org This is a key difference from the related compound Syringolin A, which binds to all three catalytic sites. pnas.org

Glidobactin C is particularly noteworthy for its unprecedented β2/β5 co-inhibition profile at single-digit nanomolar concentrations. acs.orgnih.gov This dual inhibition is considered a promising strategy to overcome resistance to proteasome inhibitors that primarily target only the β5 subunit. acs.org Interestingly, while Glidobactin A and C show high selectivity for the mouse immunoproteasome subunit β2i, this pronounced selectivity is not observed between the human β2 and β2i subunits. acs.orgnih.gov

The inhibition of the proteasome by glidobactins is both covalent and irreversible. researchgate.netnih.gov This mechanism involves the formation of a stable bond with the active site N-terminal threonine (Thr1) residue of the catalytic β-subunits. iiarjournals.orgresearchgate.net The hydroxyl group (Oγ) of this threonine residue acts as the key nucleophile in the binding reaction. researchgate.netresearchgate.net X-ray crystal structures of the yeast 20S proteasome in complex with Glidobactin A have provided direct evidence of this covalent linkage, revealing the formation of an ether bond between the inhibitor and the Thr1 residue of the β5 and β2 subunits. researchgate.netresearchgate.netrcsb.org This irreversible binding effectively and permanently blocks the proteolytic activity of the targeted subunits. escholarship.org

The covalent bond formation is facilitated by a specific chemical feature common to all glidobactin-like natural products: a 12-membered macrolactam ring containing an α,β-unsaturated carbonyl group. researchgate.netnih.gov This functional group is the reactive warhead responsible for the proteasome inhibition. researchgate.net The binding mechanism proceeds via a Michael-type 1,4-addition reaction. researchgate.netrsc.org In this reaction, the hydroxyl group of the active site Thr1 residue acts as a nucleophile, attacking the electrophilic double bond of the α,β-unsaturated carbonyl system within the glidobactin macrocycle. researchgate.netrsc.orgescholarship.org This nucleophilic attack results in the formation of the irreversible ether linkage, inactivating the enzyme. researchgate.net The reaction is further promoted by a nearby glycine (B1666218) residue within the active site, which stabilizes the resulting enolate intermediate through hydrogen bonding. escholarship.org

Cellular Consequences of Proteasome Inhibition

The proteasome is the central machinery for the degradation of most cellular proteins, particularly those that are damaged, misfolded, or have served their regulatory function. evitachem.comfrontiersin.org Proteins destined for degradation are typically tagged with a chain of ubiquitin molecules. frontiersin.orgplos.org By inhibiting the catalytic activity of the proteasome, glidobactins disrupt this essential process of protein turnover. evitachem.com

A direct and hallmark consequence of proteasome inhibition is the cellular accumulation of polyubiquitinated proteins. frontiersin.orgscispace.com As the proteasome is blocked, its substrates, which are tagged with ubiquitin, can no longer be degraded and therefore build up within the cell. evitachem.complos.org Studies have shown that treatment with proteasome inhibitors like glidobactins leads to a transient accumulation of ubiquitin-protein aggregates. scispace.comuni-konstanz.de This disruption of protein homeostasis triggers downstream cellular stress pathways, which can ultimately lead to programmed cell death (apoptosis), particularly in cancer cells that have higher metabolic rates and proteasome activity. researchgate.netevitachem.com

Impact on Specific Cellular Pathways Regulated by Proteasomal Degradation

The ubiquitin-proteasome system is a cornerstone of cellular homeostasis, responsible for the regulated degradation of numerous proteins that govern key cellular processes. mdpi.com By inhibiting the proteasome, glidobactins disrupt these processes, leading to significant downstream effects, most notably the induction of apoptosis (programmed cell death) and the modulation of inflammatory pathways. evitachem.comiiarjournals.orgjst.go.jp

Apoptosis Induction: Proteasome inhibition leads to the accumulation of pro-apoptotic proteins that are normally kept at low levels. evitachem.com The stabilization of tumor suppressor proteins, such as p53, is a key event. jst.go.jpchemrxiv.org This accumulation triggers the intrinsic apoptotic pathway, a cascade of events culminating in cell death, which is a primary reason for the anti-tumor activity of proteasome inhibitors. chemrxiv.org While specific studies on Glidobactin G are not available, its function as a proteasome inhibitor strongly implies it induces apoptosis through similar mechanisms. evitachem.comjst.go.jp

NF-κB Pathway Inhibition: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a pivotal regulator of inflammation, immunity, and cell survival. pdbj.orgcellsignal.com In its inactive state, NF-κB is bound in the cytoplasm by inhibitor of κB (IκB) proteins. The proteasome is responsible for degrading phosphorylated IκB, which frees NF-κB to enter the nucleus and activate gene transcription. cellsignal.com Proteasome inhibitors like the glidobactins prevent IκB degradation, thereby sequestering NF-κB in the cytoplasm and blocking its activity. pdbj.orguzh.ch This inhibition of the NF-κB pathway contributes significantly to the anti-inflammatory and pro-apoptotic effects of these compounds. chemrxiv.orgpdbj.org

Delineation of this compound's Specific Inhibitory Profile Compared to other Glidobactins

The various members of the glidobactin family, though sharing a common macrocyclic core, exhibit distinct proteasome inhibitory profiles due to differences in their N-terminal fatty acid side chains. nih.govresearchgate.net This structure-activity relationship is crucial for determining their potency and selectivity towards the different catalytic subunits of the proteasome (β1, β2, and β5). acs.orgpnas.org

Glidobactin A is a potent inhibitor of the chymotrypsin-like (ChT-L) activity of the β5 subunit and, to a lesser extent, the trypsin-like (T-L) activity of the β2 subunit, with no significant inhibition of the caspase-like (C-L) β1 subunit. pnas.orgrsc.org Glidobactin C, which has two additional methylene (B1212753) groups in its fatty acid tail compared to Glidobactin A, shows potent co-inhibition of both the β2 and β5 subunits of the human constitutive and immunoproteasome. rsc.orgd-nb.info This dual inhibition is considered a valuable characteristic for cancer therapy. d-nb.info

This compound is structurally distinct from Glidobactins A, B, and C, most notably due to a hydroxyl group on its fatty acid side chain. While direct kinetic data (IC₅₀ or Kᵢ values) for this compound's inhibition of proteasome subunits is not available in the reviewed scientific literature, the established structure-activity relationships for this class of compounds allow for an informed hypothesis. acs.orgresearchgate.netresearchgate.net The length, degree of unsaturation, and functionalization of the aliphatic tail are all critical for binding affinity within the proteasome's active site clefts. nih.govresearchgate.net The additional hydroxyl group on this compound introduces a polar moiety to the otherwise lipophilic tail, which would be expected to alter its interaction with the amino acid residues lining the proteasome's substrate-binding channels, thereby modifying its inhibitory potency and subunit selectivity compared to its non-hydroxylated counterparts.

| Compound | Target Subunit(s) | Reported IC₅₀ / Kᵢ Values | Key Structural Difference from Glidobactin A |

|---|---|---|---|

| Glidobactin A | β5 (ChT-L), β2 (T-L) | Kᵢ: 49 nM (β5) pnas.orgrsc.org | Reference Compound |

| Glidobactin C | β5 (ChT-L), β2 (T-L) | IC₅₀: 2.9 nM (β5), 2.4 nM (β2) (human constitutive) rsc.org | Longer fatty acid tail (+2 CH₂) |

| Cepafungin I | β5 (ChT-L), β2 (T-L) | IC₅₀: 4 nM (β5), 24 nM (β2) (yeast) rsc.org | Branched methyl group on fatty acid tail |

| This compound | Proteasome (specific subunits not detailed in literature) | Data not available | Hydroxylated fatty acid tail |

Investigation of Potential Non-Proteasomal Cellular Targets

A thorough review of the available scientific literature did not identify any confirmed non-proteasomal cellular targets for this compound or any other members of the glidobactin/syrbactin family in eukaryotic cells. Research on this class of compounds has consistently pointed to the 20S proteasome as their primary and most potent cellular target. nih.govacs.orgescholarship.org While studies on other, structurally unrelated proteasome inhibitors have occasionally suggested potential off-target activities, such findings have not been reported for glidobactins. mdpi.com Therefore, the biological effects of this compound are currently understood to be mediated exclusively through its inhibition of the proteasome.

Structure Activity Relationship Sar Studies of Glidobactin G and Its Analogues

Impact of Macrocyclic Core Modifications on Binding Affinity and Selectivity

The 12-membered macrolactam core is a defining feature of the glidobactin family and plays a crucial role in its inhibitory mechanism. This core structure contains an α,β-unsaturated amide, which acts as a Michael acceptor, forming a covalent bond with the N-terminal threonine residue of the proteasome's active sites. acs.org

Modifications to this macrocyclic core have been shown to significantly influence both the potency and selectivity of proteasome inhibition. For instance, the spatial arrangement of the lactam ring system is a critical determinant of subsite selectivity. pnas.org Studies comparing glidobactin A (GlbA) with syringolin A (SylA), another syrbactin with a different macrocyclic structure, revealed that the backbone conformation of SylA is more suited for an antiparallel β-sheet interaction with the proteasome than that of GlbA. pnas.org This difference in the macrocyclic core structure is believed to be the reason why GlbA does not inhibit the caspase-like (β1) activity of the proteasome, whereas SylA does. pnas.orgpnas.org The macrocyclic lactam core of glidobactin A and syringolin B (SylB) hampers binding to the caspase-like subsite. pnas.org

Furthermore, the introduction of different amino acid residues into the macrocycle can modulate binding affinity. For example, replacing the macrocycle-adjacent threonine with larger hydrophobic residues is tolerated by the S3 subsite and can enhance binding affinity. acs.org This highlights the potential for improving proteasome inhibition by exploring modifications at this position. acs.org

Influence of Fatty Acid Side Chain Length and Unsaturation on Biological Activity

The exocyclic fatty acid side chain is another key determinant of the biological activity of glidobactins. Both the length and the degree of unsaturation of this lipid tail have been shown to be critical for potent proteasome inhibition. nih.govnih.gov

Longer lipophilic tails, such as those found in glidobactins and cepafungins, generally lead to greater in vitro proteasome inhibition compared to the shorter chains of natural syringolins. nih.gov This is likely due to enhanced hydrophobic interactions with regions of the proteasome distal to the active site. nih.gov Research has indicated that a C12 fatty acid chain is the optimal length for potent bioactivity. acs.orgresearchgate.net

The degree of unsaturation within the fatty acid chain is also crucial. For instance, saturation of the fatty acid fragment in a cepafungin analogue resulted in a significant decrease in β5 inhibition. acs.org Glidobactin C, which has modifications in the unsaturation pattern of its side chain, exhibits a unique β2/β5 synergistic inhibition profile. benchchem.com The presence of two additional conjugated double bonds in the fatty acid chain of Glidobactin PF-1, as compared to glidobactin B, further underscores the role of unsaturation, though its bioactivity is yet to be fully tested. benchchem.com

Analysis of Specific Hydroxymethyl Substitution in Glidobactin G and its Effects

This compound is distinguished from other members of the glidobactin family by the presence of a hydroxymethyl group on the macrolactam core, in place of a methyl group found in other analogues. escholarship.org While detailed experimental data on the specific effects of this hydroxymethyl group on the binding affinity and selectivity of this compound is limited in the available literature, the introduction of a hydroxyl group generally increases the polarity of the molecule. This could potentially influence its interaction with the proteasome active site or affect its cell permeability.

Identification of Pharmacophores Critical for Proteasome Inhibition

The key pharmacophore responsible for the irreversible inhibition of the proteasome by glidobactins is the α,β-unsaturated carbonyl moiety within the 12-membered macrolactam ring. acs.orgresearchgate.net This electrophilic "warhead" undergoes a Michael-type 1,4-addition by the hydroxyl group of the catalytically active N-terminal threonine residue in the proteasome's β-subunits. nih.govrsc.org This results in the formation of a stable ether bond and covalent, irreversible inhibition of the proteasome. nih.govuzh.ch

Insights from Co-crystallization Studies of Glidobactins with Proteasomal Complexes

Co-crystallization studies of glidobactins and their analogues with the 20S proteasome from yeast have provided invaluable insights into their mechanism of action at the molecular level. These studies have confirmed that glidobactins bind covalently to the active site threonine residues of the proteasome. pnas.orgnih.gov

The crystal structure of glidobactin A in complex with the yeast 20S proteasome revealed that it occupies the active site clefts of the chymotrypsin-like (β5) and trypsin-like (β2) subunits, but not the caspase-like (β1) subunit. pnas.orgpnas.org This is in contrast to syringolin A, which binds to all three active subunits. pnas.org The X-ray analysis showed that the macrocyclic lactam moieties of glidobactin A and syringolin B adopt an almost identical binding mode. pnas.org

These structural studies have also highlighted the importance of the exocyclic lipophilic alkyl chain for the high potency of glidobactin A. The well-defined electron density of this chain in the co-crystal structure indicates a tight binding to a distinct hydrophobic pocket. pnas.org The insights gained from these co-crystallization studies are instrumental in the rational design of novel and more potent syrbactin-based proteasome inhibitors. pnas.orguzh.ch

| Feature | Observation | Impact on Activity |

| Macrocyclic Core | Contains α,β-unsaturated amide. | Essential for covalent binding to proteasome active site. |

| Spatial arrangement differs from Syringolin A. | Influences subsite selectivity (no inhibition of β1). | |

| Fatty Acid Side Chain | Longer (e.g., C12) and unsaturated chains. | Increases potency through hydrophobic interactions. |

| Modifications in unsaturation pattern (Glidobactin C). | Leads to synergistic β2/β5 inhibition. | |

| Lysine (B10760008) Hydroxylation | Presence of γ-hydroxyl group. | Enhances inhibitory potency. |

| Absence of γ-hydroxyl group (desoxy-analogues). | Reduces inhibitory potency. | |

| Hydroxymethyl Group (this compound) | Replaces methyl group on the macrocycle. | Potentially alters polarity and interactions. |

Synthetic Chemistry and Medicinal Chemistry Approaches for Glidobactin G Derivatives

Total Synthesis Strategies for the Glidobactin Scaffold

The total synthesis of the glidobactin scaffold is a complex undertaking, marked by two primary challenges: the stereoselective construction of the non-proteinogenic amino acid (2S,4S)-4-hydroxylysine and the efficient formation of the 12-membered macrolactam ring. acs.org

Multi-step Synthetic Routes for (2S,4S)-4-hydroxylysine Derivatives

The (2S,4S)-4-hydroxylysine unit is a critical component of the glidobactin macrocycle. Its synthesis requires precise control of stereochemistry.

From L-Malic Acid: A notable total synthesis of Glidobactin A involved a 21-step route where the initial 12 steps were dedicated to producing a protected form of (2S,4S)-4-hydroxylysine starting from L-malic acid. acs.orgnih.gov This pathway involves multiple functional group manipulations and protecting group strategies to install the correct stereocenters. Key steps in such a sequence often include Horner-Wadsworth-Emmons olefination and asymmetric hydrogenation to establish the required stereochemistry, though this can involve expensive catalysts. nih.gov

From L-Aspartic Acid: Other approaches have utilized L-aspartic acid as a starting material. One method proceeds through an oxidized L-pipecolic acid derivative, which is then elaborated to form a functional equivalent of (2S,4R)-4-hydroxylysine. nih.gov While this route efficiently produces a hydroxylysine analogue, it yields the wrong diastereomer for glidobactin synthesis. nih.gov Another strategy using an L-aspartic acid semialdehyde undergoes a Reformatsky condensation, which favors the desired (2S,4S) configuration but still necessitates several subsequent steps of functional group interconversion. nih.gov

Challenges: A significant challenge in handling synthetic (2S,4S)-4-hydroxylysine derivatives is their propensity to undergo intramolecular cyclization to form lactones upon N-protection, which complicates subsequent peptide coupling steps. nih.govpsu.edu This requires careful selection of protecting groups for the secondary alcohol to prevent this unwanted side reaction. nih.gov

Macrocyclization Methodologies

The formation of the 12-membered macrolactam core is a synthetically challenging step, often proceeding with low yields due to entropic factors and competing side reactions. psu.eduacs.org

Macrolactamization: This is the most common strategy, involving the formation of an amide bond between the side-chain amino group of the (4S)-amino-2(E)-pentenoic acid precursor and the carboxyl group of the hydroxylysine moiety. psu.edu The first reported synthesis of Glidobactin A via this method, using a precursor derived from the natural product, gave a yield of only 2.3%. psu.edu

Pentafluorophenyl Ester Activation: A more successful approach in the total synthesis of deoxyglidobamine models involved activating the carboxylic acid as a pentafluorophenyl ester. This method, conducted under high-dilution conditions at elevated temperatures (95 °C), provided moderate yields of 26-39%. psu.edu The application of this method to the synthesis of a protected Glidobactin A precursor yielded the macrolactam in a 20% yield. psu.edu

Alternative Coupling Reagents: Various peptide coupling reagents have been explored to improve the efficiency of the 12-membered ring closure. acs.org The selection of the optimal reagent is crucial and can significantly impact the reaction yield. acs.org

Transition-Metal-Catalyzed Methods: Modern synthetic organic chemistry offers powerful tools for macrocyclization, including transition-metal-catalyzed reactions like Ring-Closing Metathesis (RCM) and various cross-coupling reactions (e.g., Heck, Suzuki). cam.ac.ukmdpi.commdpi.com These methods provide alternative and potentially more efficient pathways to construct large rings and have been successfully applied to generate diverse libraries of 12-membered macrolactams. cam.ac.uknih.gov

Chemical Derivatization and Analogue Synthesis

The generation of Glidobactin G derivatives relies on modifying the core scaffold or the exocyclic peptide side chain. These modifications are crucial for structure-activity relationship (SAR) studies.

N-Acylation Reactions with Dienoic Acids

The N-terminal threonine residue of the glidobactin scaffold is acylated with a fatty acid chain, which is a critical determinant of biological potency. nih.gov

Acyl-CoA Substrates: In the natural biosynthesis, the nonribosomal peptide synthetase (NRPS) module GlbF catalyzes the N-acylation of the threonine residue. nih.govcapes.gov.br This enzyme utilizes fatty acyl-CoA donors as co-substrates to initiate the process. nih.govnih.gov

Synthetic Acylation: In a laboratory setting, this acylation is typically achieved in the final steps of the synthesis. After constructing the acylated macrolactam core and attaching the threonine residue, the terminal amino group of threonine is deprotected and then coupled with an activated form of the desired dienoic acid, such as a hydroxysuccinimide ester. psu.edu This allows for the introduction of various natural and unnatural fatty acid tails to explore their impact on activity. nih.gov The glidobactins are naturally acylated by a variety of 2(E),4(E)-dienoic fatty acids. nih.gov

Strategies for Modifying the Macrolactam Core and Side Chains

Modifying the glidobactin structure allows for the fine-tuning of its properties.

Macrolactam Core Modification: The key structural difference in this compound is a hydroxymethyl group in place of the methyl group on the (4S)-amino-2(E)-pentenoic acid residue of the macrolactam ring. Synthetically, this would require using a precursor with a protected hydroxymethyl group instead of a methyl group during the assembly of the linear peptide before macrocyclization. Other modifications could include removing the C10-hydroxyl group from the lysine (B10760008) residue or altering the stereochemistry at various centers. acs.org For example, the synthesis of desoxycepafungin was achieved to assess the importance of the macrocycle hydroxylation. acs.org

Side Chain Modification: The exocyclic dipeptide side chain offers numerous points for modification. The threonine residue can be replaced with other β-hydroxy amino acids or even its non-hydroxylated counterpart to probe the importance of the hydroxyl group. acs.org Bulky residues can be substituted for the valine in related syringolin structures, suggesting that the corresponding position in glidobactins is also amenable to modification. acs.org

Chemoenzymatic Synthesis Utilizing Biosynthetic Enzymes

A powerful and increasingly popular approach is to combine the precision of enzymatic catalysis with the flexibility of chemical synthesis. This chemoenzymatic strategy can significantly shorten synthetic routes and improve stereocontrol. nih.govfishersci.pt

Lysine Hydroxylation with GlbB: A key breakthrough has been the characterization of GlbB, the Fe(II)/α-ketoglutarate-dependent lysine-4-hydroxylase from the glidobactin biosynthetic gene cluster. rsc.orgrsc.orgnih.gov This enzyme catalyzes the hydroxylation of L-lysine with complete regio- and diastereoselectivity, providing the correct (2S,4S)-4-hydroxylysine stereoisomer required for glidobactin synthesis. rsc.orgmdpi.com Incorporating this enzymatic step starting from L-lysine bypasses the lengthy and complex chemical synthesis of this crucial building block. nih.gov

NRPS-Mediated Acylation with GlbF: The initiation module GlbF is an NRPS that activates L-threonine and subsequently catalyzes its N-acylation using fatty acyl-CoA donors. nih.govcapes.gov.br In vitro characterization of GlbF, along with its helper protein GlbE, confirms its role in attaching the fatty acid tail. nih.gov This enzymatic machinery could potentially be harnessed in cell-free systems or through heterologous expression to generate diverse N-acylated intermediates. jst.go.jp

Hybrid Approaches: A hybrid chemoenzymatic strategy involves using enzymes like GlbB to create key chiral building blocks, such as (2S,4S)-4-hydroxylysine, which are then used in traditional chemical synthesis steps for peptide coupling and macrocyclization. nih.govnih.gov For instance, the enzymatic product from the GlbB reaction can be protected and converted into a lactone, which serves as a versatile intermediate for aminolysis with an alanine (B10760859) derivative to form a key dipeptide fragment of the macrocycle. nih.gov This modular approach significantly enhances the efficiency and accessibility of glidobactin analogues for medicinal chemistry exploration. fishersci.pt

Rational Design Principles for this compound Analogues

The development of new therapeutic agents inspired by natural products like this compound relies heavily on rational design principles to enhance their inherent biological activity, selectivity, and drug-like properties. The glidobactins belong to the syrbactin family, a class of potent proteasome inhibitors. uzh.chnih.gov While glidobactin A is the most studied member, the structural insights gained are directly applicable to the rational design of derivatives of other family members, including this compound. Rational design for this class of compounds focuses on leveraging structural biology insights and computational methods to guide the synthesis of novel analogues with superior performance.

A key aspect of their mechanism is the irreversible inhibition of the eukaryotic proteasome. uzh.ch The α,β-unsaturated moiety in the glidobactin macrocycle undergoes a Michael-type 1,4-addition by the N-terminal threonine (Thr1) hydroxyl group in the active sites of the proteasome's catalytic β-subunits. nih.govpnas.org This covalent modification is crucial for its inhibitory action. Structural studies, particularly the co-crystal structure of glidobactin A with the yeast 20S proteasome, have provided a foundational blueprint for design. pnas.org These studies revealed that the lipophilic side chain of glidobactin A fits into a distinct hydrophobic pocket, which accounts for its potent inhibition of the chymotrypsin-like (β5) and trypsin-like (β2) activities. pnas.org In contrast, it does not inhibit the caspase-like (β1) activity. pnas.org This inherent selectivity and the structural basis for its potency are the starting points for designing new analogues.

Computational Chemistry Methods in Lead Optimization (e.g., Molecular Dynamics, QSAR, Molecular Docking)

Computational chemistry is an indispensable tool in the lead optimization of glidobactin analogues, enabling the prediction of binding affinities and interaction modes, thereby prioritizing synthetic targets.

Molecular Docking: This technique is widely used to predict the binding orientation of small molecule inhibitors within the active site of a protein target. For glidobactin derivatives, docking studies are performed using the crystal structure of the human 20S proteasome. nih.govfrontiersin.org These simulations help to visualize and analyze the crucial interactions between the inhibitor and the proteasome's active site residues, such as the covalent bond with Thr1 and hydrogen bonds with other key residues like Gly47, Ala49, and Asp125. nih.govmdpi.com For instance, docking analysis of the syrbactin analogue TIR-199, which incorporates the hydrophobic side chain of glidobactin A, predicted six hydrogen bonds with the immunoproteasome subunit PSMB8, including two with the critical Thr1 residue. nih.gov By simulating how modifications to the glidobactin scaffold—such as altering the length or functionality of the side chain or modifying the macrocycle—affect these interactions, researchers can rationally design new compounds with potentially improved binding affinity and selectivity. frontiersin.orgmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of protein-ligand interactions over time. mdpi.comnih.gov While static docking can predict a favorable binding pose, MD simulations can assess the stability of this pose and reveal conformational changes in both the ligand and the protein upon binding. mdpi.comnih.gov For complex and dynamic targets like the proteasome, MD simulations can be crucial for understanding the allosteric effects and the transition between different states of the receptor. frontiersin.orgmdpi.com These simulations can help refine the design of glidobactin analogues by ensuring that the proposed modifications lead to a stable and long-lasting interaction with the proteasome active site. rsc.orgmpg.de

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For glidobactin derivatives, a QSAR model could be developed by synthesizing a library of analogues with varied substituents and measuring their proteasome inhibitory activity. shd-pub.org.rs The model would identify key physicochemical properties (descriptors) that are critical for activity, such as hydrophobicity, electronic properties, and steric factors. nih.govnih.gov For example, a QSAR model might quantify the contribution of the side chain's hydrophobicity to the inhibitory potency, guiding the design of new analogues with optimal lipophilicity for enhanced activity. nih.gov

Design of Hybrid Molecules with Enhanced Potency and Selectivity (e.g., Syrbactin-Glidobactin Hybrids)

One of the most successful rational design strategies has been the creation of hybrid molecules that combine structural features from different members of the syrbactin family. The goal is to synergize the desirable properties of each parent compound. uzh.chrsc.org

A prominent example is the syringolin A-glidobactin A (SylA-GlbA) hybrid molecule. uzh.chacs.org This design was conceived to merge the potent proteasome inhibition characteristics of both natural products. Specifically, it combines the macrocyclic core of syringolin A (SylA) with the lipophilic side chain of glidobactin A (GlbA). uzh.ch The rationale stems from structural studies showing that the GlbA side chain contributes significantly to high-potency inhibition of the chymotrypsin-like (CT-L) and trypsin-like (T-L) proteasome activities, while the SylA macrocycle is known to inhibit the CT-L and caspase-like (C-L) activities. uzh.chpnas.org

The resulting SylA-GlbA hybrid was found to be a highly potent inhibitor of all three catalytic subunits of the 20S proteasome. nih.gov This demonstrates a successful synergy where the hybrid molecule overcomes the selectivity limitations of its parent compounds. uzh.ch The determination of the X-ray crystal structure of the SylA-GlbA hybrid in complex with the proteasome further validated the design principles and provided deeper insights into the structure-activity relationship. acs.org

| Proteasome Subunit | Inhibitory Constant (Ki) |

|---|---|

| Chymotrypsin-like (ChT-L) | 12.5 ± 1.5 nM |

| Trypsin-like (T-L) | 136.9 ± 12.4 nM |

| Caspase-like (C-L) | Inhibits all three sites |

Another example of rational design inspired by the glidobactin structure is the analogue TIR-203. tandfonline.com This compound's design incorporates structural elements from both syringolin B and the highly potent glidobactin A, specifically its more hydrophobic side chain, to enhance biological activity. tandfonline.com Similarly, the analogue TIR-199 features a lipophilic tail derived from the glidobactin scaffold, leading to potent inhibition of the ChT-L and T-L sites of the human proteasome. rsc.org These examples underscore the power of using the structural knowledge of natural syrbactins like glidobactin A and G to rationally design novel proteasome inhibitors.

Future Research Directions and Translational Potential of Glidobactin G

Exploration of Novel Glidobactin G Derivatives with Improved Biological Profiles

A primary avenue of future research lies in the rational design and synthesis of novel this compound derivatives with enhanced biological properties. Structure-activity relationship (SAR) studies have indicated that the aliphatic tail of glidobactin-like compounds is crucial for their bioactivity. nih.govnih.govresearchgate.net Specifically, the degree of unsaturation and the length of this chain significantly influence their inhibitory potency against the proteasome. nih.govnih.gov This understanding provides a strategic entry point for medicinal chemists to design new, selective, and efficient proteasome inhibitors. nih.gov

Future efforts will likely focus on creating a diverse library of this compound analogs by modifying the fatty acid side chain. For instance, the observation that a single methyl branching at the end of the fatty acid in cepafungin I leads to a roughly five-fold improvement in β5-subunit inhibition compared to glidobactin A underscores the potential for enhancing potency through subtle structural modifications. acs.orgresearchgate.net The synthesis of hybrid molecules, such as the syringolin A/glidobactin A hybrid, has already demonstrated the feasibility of generating novel syrbactin analogs with potentially improved biological activities. uzh.ch The total synthesis of glidobactin A has been achieved, which paves the way for the creation of a wider array of derivatives. uzh.ch

The table below summarizes key findings from SAR studies on glidobactin-like compounds, which will inform the design of future this compound derivatives.

| Structural Feature | Impact on Biological Activity | Reference |

| Aliphatic Tail Length | Critical for inhibitory potency | nih.govnih.gov |

| Degree of Unsaturation in Tail | Affects bioactivity | nih.govnih.gov |

| Terminal Methyl Branching | Can significantly increase inhibitory activity | acs.orgresearchgate.net |

Advanced Studies on Biosynthetic Pathway Engineering for Enhanced Production and Diversification

The production of this compound and its analogs in sufficient quantities for extensive preclinical and clinical studies remains a challenge. The biosynthetic gene cluster (BGC) responsible for producing glidobactin-like natural products (GLNPs) is often silent or expressed at very low levels under standard laboratory conditions. nih.govnih.govresearchgate.net Therefore, advanced studies in biosynthetic pathway engineering are critical for both enhancing production and generating novel derivatives.

Research has shown that the BGC for GLNPs can be activated in its native host, Photorhabdus laumondii, and successfully expressed heterologously in hosts like Escherichia coli and Pseudomonas putida. nih.govnih.govnih.gov These efforts have not only increased the yield of known compounds but also led to the discovery of a large subset of new GLNPs. nih.gov The chemical diversity of these newly discovered compounds arises from a relaxed substrate specificity and flexible product release within the biosynthetic machinery. nih.govnih.gov

Future research will likely focus on:

Optimizing Heterologous Expression Systems: Further genetic engineering of hosts like P. putida has the potential to create robust production strains capable of generating high titers of glidobactin A, with reported yields reaching up to 470 mg/L. nih.gov

Engineering the BGC: The existing knowledge of the BGC provides a basis for engineering it to produce novel GLNPs. nih.govnih.govresearchgate.net This could involve domain swapping, promoter engineering, and introducing genes for tailoring enzymes to create a wider array of structurally diverse compounds.

Medium Modification: The production of minor glidobactin components has been enhanced by modifying the fermentation medium, such as by adding specific fatty acids like palmitoleate, linoleate, and oleate to direct the biosynthesis of glidobactins A, B, and C, respectively. nih.gov

The table below outlines different strategies for enhancing the production and diversification of glidobactins.

| Strategy | Outcome | Reference |

| Heterologous Expression | Increased production and discovery of new derivatives | nih.govnih.govnih.gov |

| BGC Engineering | Generation of novel GLNPs | nih.govnih.govresearchgate.net |

| Medium Optimization | Enhanced production of specific glidobactin components | nih.gov |

High-Resolution Structural Biology of this compound-Target Interactions

A detailed understanding of the molecular interactions between this compound and its primary target, the 20S proteasome, is fundamental for rational drug design. nih.gov High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are invaluable tools for elucidating these interactions. springernature.comelifesciences.org

Crystal structure analysis of yeast proteasome in complex with GLNPs has already provided significant insights, revealing that inhibition occurs primarily through the covalent and irreversible binding of the inhibitors to the β5 subunit of the proteasome. nih.govresearchgate.net These structures show that the peptide moiety of the ligands adopts an antiparallel β-sheet conformation within the substrate-binding channel. nih.gov

Future research in this area should aim to:

Obtain High-Resolution Structures of Human Proteasome Complexes: While studies with the yeast proteasome have been informative, obtaining high-resolution structures of this compound and its derivatives bound to the human constitutive proteasome and immunoproteasome is a critical next step. scispace.com This will provide a more accurate blueprint for designing inhibitors with improved selectivity and potency against human targets.

Elucidate Mechanisms of Resistance: Structural studies can also help to understand the mechanisms by which cancer cells might develop resistance to this compound, which could inform the design of next-generation inhibitors that can overcome such resistance.

Characterize Off-Target Interactions: High-resolution structural biology can be employed to investigate potential off-target interactions, which is crucial for predicting and mitigating potential side effects.

The insights gained from these structural studies will be instrumental in guiding the lead optimization process.

Application of Artificial Intelligence and Machine Learning in this compound Lead Optimization

In the context of this compound, AI and ML can be applied to:

Predict Structure-Activity Relationships (SAR): ML models can be trained on existing SAR data for glidobactins and other proteasome inhibitors to predict the activity of novel, untested derivatives. patsnap.com This can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources. preprints.org

Optimize for Multiple Parameters: Lead optimization is a multi-parameter optimization challenge, requiring the simultaneous improvement of potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicology) properties. nih.gov AI-driven generative models can be used to design novel molecules that are predicted to satisfy multiple desired criteria. preprints.org

De Novo Design: Generative AI models can propose entirely new chemical scaffolds that retain the key pharmacophoric features of this compound but possess improved drug-like properties. frontiersin.org

The application of these computational tools has the potential to significantly streamline the design-make-test-analyze cycle for this compound lead optimization. frontiersin.org

Investigation into Broader Biological Activities and Therapeutic Applications Beyond Proteasome Inhibition

While the primary mechanism of action of this compound is potent proteasome inhibition, future research should explore its broader biological activities and potential therapeutic applications in other diseases. nih.govnih.gov The ubiquitin-proteasome system is central to a multitude of cellular processes, and its inhibition can have far-reaching effects. nih.gov

Potential areas for investigation include:

Immunoproteasome Inhibition: The immunoproteasome is a specialized form of the proteasome that is primarily expressed in cells of hematopoietic origin. uzh.chscispace.com Targeting the immunoproteasome is a promising strategy for the treatment of autoimmune diseases and certain cancers. scispace.com Given that some syrbactins have shown activity against the immunoproteasome, it is important to characterize the inhibitory profile of this compound and its derivatives against this target. researchgate.net

Antiprotozoal Activity: Preliminary studies have shown that GLNPs exhibit strong bioactivity against clinically relevant protozoa. nih.gov This opens up the possibility of developing this compound-based therapies for parasitic infections.

Antiviral and Antibacterial Activities: The proteasome plays a role in the life cycle of some viruses and bacteria. Investigating the potential of this compound to interfere with these processes could lead to the development of novel anti-infective agents.

A deeper understanding of the full spectrum of biological activities of this compound could significantly expand its therapeutic potential.

Development of this compound and its Analogues as Chemical Probes for Cellular Pathways

The potent and irreversible nature of the interaction between this compound and the proteasome makes it an excellent candidate for development as a chemical probe. uzh.chresearchgate.net Chemical probes are small molecules that can be used to perturb and study the function of specific proteins or pathways in a cellular context.

This compound-based chemical probes could be used to:

Interrogate the Ubiquitin-Proteasome System: By specifically inhibiting the proteasome, these probes can be used to study the downstream consequences of proteasome dysfunction in various cellular models.

Identify Novel Substrates of the Proteasome: The accumulation of ubiquitinated proteins following proteasome inhibition can be analyzed using proteomics to identify novel substrates of the proteasome.

Validate the Proteasome as a Therapeutic Target: These probes can be used in disease models to further validate the therapeutic potential of targeting the proteasome.

The development of well-characterized chemical probes based on the this compound scaffold would be a valuable resource for the broader scientific community studying proteasome biology.

Q & A

Q. What experimental approaches are used to determine the structural configuration of Glidobactin G?

To confirm this compound's structure, researchers employ high-resolution mass spectrometry (HRMS) for precise molecular formula determination and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical arrangements. Comparative analysis with known analogs (e.g., glidobactin A) is critical for identifying unique features, such as fatty acid chain variations .

Q. How is this compound biosynthesized in its native organism?

Biosynthesis involves nonribosomal peptide synthetase (NRPS) modules encoded by glbC and glbF, which assemble the macrolactam core. The lysine 4-hydroxylase glbB hydroxylates L-lysine, a rate-limiting step. Gene knockout studies combined with liquid chromatography-mass spectrometry (LC-MS) are used to track intermediate metabolites .

Q. What methodologies are employed to assess this compound’s proteasome inhibition activity?

In vitro proteasome inhibition assays utilize fluorogenic substrates (e.g., suc-LLVY-AMC) to measure enzymatic activity. Dose-response curves are generated to calculate IC50 values, with glidobactin A often serving as a positive control .

Advanced Research Questions

Q. How can genetic engineering strategies enhance the production of novel this compound derivatives?

Promoter replacement via tools like dReaMGE in the glbB and glbC-glbF loci can upregulate biosynthetic genes. For example, substituting native promoters with Papra in Cystobacter sp. DSM 7029 yielded luminmycins F–I, characterized by tetradecadienoic acid chains. High-throughput HRMS/MS and comparative spectral analysis are essential for structural elucidation of low-yield derivatives .

Q. How can researchers resolve contradictions in bioactivity data across this compound studies?

Discrepancies may arise from assay variability (e.g., cell line specificity) or compound purity. Cross-validation using orthogonal assays (e.g., cytotoxicity vs. proteasome inhibition) and rigorous purity checks via HPLC are recommended. Standardized protocols for IC50 determination should be adopted to minimize inter-lab variability .

Q. What strategies optimize heterologous expression of the this compound gene cluster?

Clone the glb cluster into expression vectors with compatible promoters (e.g., T7 or ermE) and transfer to hosts like E. coli or Streptomyces. Monitor transcription via RT-qPCR and metabolite production via LC-MS. Adjust fermentation conditions (e.g., pH, temperature) to maximize yield .

Methodological Guidelines

- Data Analysis : Prioritize HRMS/MS fragmentation patterns (e.g., m/z 272.14 and 464.31 for luminmycins) to distinguish novel analogs .

- Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses and avoid overgeneralization .

- Literature Review : Leverage Google Scholar’s advanced search with keywords like “glidobactin biosynthesis” and “NRPS engineering” to identify mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.